molecular formula C12H9Cl2O2P B12722960 Phosphinic acid, bis(o-chlorophenyl)- CAS No. 109817-45-0

Phosphinic acid, bis(o-chlorophenyl)-

Cat. No.: B12722960
CAS No.: 109817-45-0
M. Wt: 287.07 g/mol
InChI Key: KSAYIQBJUWWJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, bis(o-chlorophenyl)- is an organophosphorus compound characterized by the presence of two o-chlorophenyl groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, bis(o-chlorophenyl)- can be synthesized through various methods. One common approach involves the reaction of o-chlorophenylphosphine with an oxidizing agent. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. For instance, the use of hydrogen peroxide as an oxidizing agent in an aqueous medium can yield phosphinic acid, bis(o-chlorophenyl)- .

Industrial Production Methods

Industrial production of phosphinic acid, bis(o-chlorophenyl)- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, bis(o-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphinic acid, bis(o-chlorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, bis(o-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphinic acid, bis(o-chlorophenyl)- is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications .

Properties

CAS No.

109817-45-0

Molecular Formula

C12H9Cl2O2P

Molecular Weight

287.07 g/mol

IUPAC Name

bis(2-chlorophenyl)phosphinic acid

InChI

InChI=1S/C12H9Cl2O2P/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,(H,15,16)

InChI Key

KSAYIQBJUWWJGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)P(=O)(C2=CC=CC=C2Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.